molecular formula C19H15N3O2S2 B1223870 N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide

N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No. B1223870
M. Wt: 381.5 g/mol
InChI Key: FOHIIVAKMDSIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of benzamides.

Scientific Research Applications

Structural Analysis and Modification

  • N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, structurally related to the compound , have been explored for their potential as selective endothelin receptor-A antagonists. Structural modifications, particularly in the aryl group, have shown to enhance the activity of these compounds, indicating the importance of structural specificity in their biological function (Wu et al., 1997).

Dearomatisation and Rearrangement

  • Thiophene-3-carboxamides, which share a structural motif with the compound, undergo dearomatising cyclisation and subsequent rearrangement, transforming into various cyclic structures. This behavior underlines the compound's potential reactivity and versatility in chemical transformations (Clayden et al., 2004).

Green Synthesis and Reactivity

  • N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to the target compound, have been synthesized using a green chemistry approach, indicating the potential for environmentally friendly synthesis routes for such compounds (Horishny & Matiychuk, 2020).

Antimicrobial Activity

  • Schiff bases derived from a similar structural framework have shown antimicrobial activities, pointing towards the potential of these compounds in pharmaceutical applications, especially as antibacterial and antifungal agents (Mange et al., 2013).

Biological Activity Exploration

  • Sulfamoyl benzamides, bearing resemblance to the compound , have been identified as a novel series of cannabinoid receptor ligands. Their modification led to the discovery of potent and selective agonists, showcasing the therapeutic potential of such compounds (Worm et al., 2009).

properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3O2S2/c23-17(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-19(25)22-18(24)16-10-5-11-26-16/h1-12H,(H,20,23)(H2,21,22,24,25)

InChI Key

FOHIIVAKMDSIAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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